molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Numéro de catalogue: B608566
Numéro CAS: 1308256-94-1
Poids moléculaire: 375.8 g/mol
Clé InChI: PWYAUIUPDMSWJH-UGSOOPFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid (CAS 1308256-94-1) is a chiral small molecule with a molecular formula of C20H22ClNO4 and a molecular weight of 375.85 g/mol . Its structure features:

  • An (S)-configured ethoxy-oxopropan-2-yl side chain, contributing to stereospecific binding and metabolic stability.
  • A propanoic acid moiety, enabling hydrogen bonding and ionic interactions.

Its hazard profile includes warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de LHW090-A7 sont encore en cours de développement. On sait que le composé est un solide cristallin avec une masse moléculaire de 397,8 et une formule de C20H21ClNO4·Na. Il est légèrement soluble dans le DMSO et plus soluble dans le diméthylformamide .

Analyse Des Réactions Chimiques

LHW090-A7 subit divers types de réactions chimiques, notamment des réactions d'hydrolyse et de substitution. Le composé est un inhibiteur potentiel de l'endopeptidase neutre, qui hydrolyse les peptides du côté amino des résidus hydrophobes. Ce processus est essentiel pour le traitement et le catabolisme des peptides vasoactifs ainsi que des peptides impliqués dans la natriurèse et la diurèse .

Applications de la recherche scientifique

LHW090-A7 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme outil de recherche pour étudier l'inhibition de l'endopeptidase neutre et ses effets sur le système des peptides natriurétiques. Ce composé a des applications thérapeutiques potentielles dans les maladies cardiovasculaires en raison de sa capacité à augmenter les taux plasmatiques de peptides natriurétiques atriaux endogènes, qui peuvent avoir des effets anti-hypertrophiques, anti-prolifératifs et natriurétiques .

Mécanisme d'action

LHW090-A7 exerce ses effets en inhibant l'endopeptidase neutre, une enzyme responsable de l'inactivation métabolique des enképhalines. En inhibant cette enzyme, LHW090-A7 augmente les taux plasmatiques de peptides natriurétiques atriaux endogènes, qui bloquent l'activité du système rénine-angiotensine-aldostérone, réduisent l'entraînement sympathique et ont des effets anti-hypertrophiques et anti-prolifératifs .

Applications De Recherche Scientifique

Pharmacological Research

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid has been investigated for its potential as a modulator of various biological targets. Its structural similarity to known pharmacophores allows it to interact with specific receptors and enzymes, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects by modulating pathways involved in the immune response. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating conditions characterized by chronic inflammation .

Cancer Therapy

The compound's ability to target specific cellular pathways makes it a candidate for cancer therapy. Its application has been explored in the context of inhibiting tumor growth and metastasis through the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFocusFindings
Study 1Pharmacological EvaluationDemonstrated potential anti-inflammatory properties through modulation of cytokine release in vitro .
Study 2Cancer Cell Line TestingShowed inhibition of proliferation in specific cancer cell lines, indicating potential as an anticancer agent .
Study 3Structural AnalysisProvided insights into the binding affinities and interactions with target proteins, suggesting mechanisms of action .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid 1308256-94-1 3'-Chloro-biphenyl, ethoxy-oxo group C20H22ClNO4 375.85 High hydrophobicity, chiral centers
(S)-2-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoic acid N/A Phenylbutan-2-yl, ethoxy-oxo C16H22NO4 292.35 Longer aliphatic chain, reduced Cl substitution
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid 147923-08-8 Biphenyl, Boc-protected amino C20H23NO4 341.41 Boc group enhances stability, lacks chloro group
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid N/A Dihydroisoquinolin, dimethyl C14H18N2O2 246.31 Rigid heterocyclic structure, increased lipophilicity

Key Observations :

  • The chloro-biphenyl group in the target compound enhances hydrophobicity compared to non-chlorinated analogs (e.g., CAS 147923-08-8) .
  • The ethoxy-oxo side chain improves solubility in organic solvents relative to the Boc-protected derivative .

Bioactivity and Pharmacological Potential

  • Target Compound : Preliminary studies suggest interactions with enzymes or receptors requiring stereospecific recognition , such as proteases or kinases. The chloro-biphenyl group may target hydrophobic binding pockets .
  • Ethoxy-oxo-4-phenylbutan-2-yl Analog (): The extended aliphatic chain could reduce metabolic clearance but may compromise target affinity due to steric hindrance .
  • Boc-Protected Analog (CAS 147923-08-8): Used in peptide synthesis as a protected intermediate; lacks bioactivity without deprotection .
  • Dihydroisoquinolin Derivatives (): Demonstrated activity in neurological targets due to structural resemblance to neurotransmitter analogs .

Activité Biologique

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, also known by various synonyms including LHW090-A7, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in therapeutic applications.

The compound has the following chemical specifications:

  • Chemical Formula : C20H22ClNO4
  • Molecular Weight : 375.85 g/mol
  • IUPAC Name : (2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
  • CAS Number : 1308256-94-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment and metabolic regulation. Key areas of investigation include:

1. Antitumor Activity

Studies have shown that this compound inhibits tumor cell proliferation by targeting specific pathways involved in cancer progression. For example:

  • HIF-1 Inhibition : The compound has been evaluated for its ability to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor adaptation to low oxygen levels. In vitro studies demonstrated that concentrations as low as 10 nM significantly reduced HIF-1α expression in murine mammary carcinoma cells .

The mechanism through which this compound exerts its effects involves:

  • VEGF Regulation : It downregulates vascular endothelial growth factor (VEGF), which is essential for angiogenesis in tumors. This was observed through Western blot analysis where VEGF secretion was markedly reduced in treated cells .

3. Cytotoxicity Profile

The cytotoxic effects were assessed using the MTT assay, revealing that the compound maintains a high survival rate (>80%) at concentrations up to 10 µM in HEK-293T cells under hypoxic conditions . This suggests a favorable therapeutic index.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Research Study 1Demonstrated significant inhibition of HIF-1 and VEGF in tumor cells with IC50 values indicating strong efficacy against various cancer cell lines.
Research Study 2Investigated structural analogs and their effects on HIF pathways; identified critical functional groups necessary for activity.
Research Study 3Evaluated the synthesis and biological evaluation of related compounds, highlighting the importance of biphenyl structures in enhancing activity against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can intermediates be purified?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling to construct the biphenyl core .
  • Enantioselective amino acid coupling using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to ensure stereochemical integrity .
  • Esterification of the propanoic acid moiety with ethanol under acidic conditions . Purification often employs high-performance liquid chromatography (HPLC) with chiral columns to isolate enantiomerically pure intermediates .
Key Purification Methods Detection LimitReference
Chiral HPLC (C18 column)0.1% impurity
Flash chromatography (SiO₂)95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR resolves stereochemistry and confirms biphenyl connectivity (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • 2D-COSY identifies coupling between the amino and ester groups .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅ClN₂O₄: 452.1463) .
    • X-ray Crystallography : Resolves absolute configuration of chiral centers .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data is limited, general protocols include:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Auxiliaries : Use (S)-tert-leucine derivatives to control stereochemistry at the amino acid center .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., Ru-BINAP catalysts) .
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK® AD-H column (98% ee achievable) .

Q. What strategies address low yields in biphenyl coupling reactions?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos-Pd-G3) to enhance cross-coupling efficiency .
  • Solvent Screening : Use toluene/water mixtures (3:1) to improve solubility of chloro-substituted biphenyl precursors .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, achieving 85% yield .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :

  • The 3'-chloro group enhances hydrophobic interactions with enzyme active sites (e.g., COX-2 inhibition) .
  • Ethoxy ester replacement with methyl groups reduces metabolic stability in vitro .
    • Structure-Activity Relationship (SAR) :
Modification Bioactivity ChangeReference
Biphenyl → Naphthyl10× lower IC₅₀ (COX-2)
Propanoic acid → AmideLoss of solubility

Q. What computational methods predict binding modes with therapeutic targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2), identifying key hydrogen bonds with Tyr385 .
  • Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns simulations .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to guide lead optimization .

Q. Contradictions and Resolution

  • Synthetic Route Discrepancies : prioritizes Boc protection, while uses Fmoc. The choice depends on downstream applications (Fmoc for solid-phase peptide synthesis; Boc for solution-phase) .
  • Biological Activity Variability : Discrepancies in COX-2 inhibition data may arise from assay conditions (e.g., enzyme source, pH). Standardize protocols using recombinant human COX-2 .

Propriétés

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAUIUPDMSWJH-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308256-94-1
Record name LHW090-A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHW090-A7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.